Z-Dab(Fmoc)-OH
Description
BenchChem offers high-quality Z-Dab(Fmoc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Dab(Fmoc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c30-25(31)24(29-27(33)34-16-18-8-2-1-3-9-18)14-15-28-26(32)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQCVMKVEGLEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Stability Profile and Storage Protocols for Z-Dab(Fmoc)-OH
Executive Summary
Z-Dab(Fmoc)-OH (CAS: 151132-82-0) is a specialized orthogonal building block used primarily in peptide synthesis requiring distinct deprotection strategies for the
However, the diaminobutyric acid (Dab) backbone presents a unique stability challenge: it is structurally predisposed to intramolecular cyclization (lactamization) to form pyrrolidin-2-one derivatives if protecting group integrity is compromised.[1] This guide details the physicochemical stability of Z-Dab(Fmoc)-OH, defining the precise environmental controls required to prevent spontaneous deprotection and subsequent degradation.[1]
Molecular Architecture & Physicochemical Properties[1][2][3]
Understanding the molecule's specific vulnerabilities requires analyzing its three functional domains: the
| Property | Specification |
| Chemical Name | |
| CAS Number | 151132-82-0 |
| Molecular Formula | |
| Molecular Weight | 474.51 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM, MeOH |
| Melting Point | 115–120 °C (Decomposition often observed >130 °C) |
Orthogonal Protection Logic
-
-Amine (Z/Cbz Group): Stable to TFA (trifluoroacetic acid) and mild bases.[1] Cleaved only by catalytic hydrogenolysis (
) or strong acids (HBr/AcOH, HF).[1] This provides a "permanent" anchor during standard Fmoc or Boc synthesis cycles.[1] - -Amine (Fmoc Group): Stable to acid.[1] Cleaved by secondary amines (piperidine, diethylamine, DBU).[1] This allows for selective side-chain manipulation (e.g., branching, cyclization) while the backbone remains protected.
Stability Mechanisms & Degradation Risks
The storage stability of Z-Dab(Fmoc)-OH is dictated by the "Weakest Link" theory.[1] While the Z-group is robust, the Fmoc group and the Dab backbone drive the degradation profile.
The Lactamization Threat
The most critical risk for Dab derivatives is
Mechanism:
-
Trigger: Base contamination (amine vapors) removes the
-Fmoc group.[1] -
Attack: The now-free
-amine ( ) performs a nucleophilic attack on the -carbonyl carbon.[1] -
Result: Irreversible formation of a Z-protected pyrrolidinone species, rendering the reagent useless for peptide coupling.
Hydrolytic Cleavage
The Fmoc carbamate linkage is susceptible to slow hydrolysis in the presence of moisture, particularly if the pH drifts basic. This generates the free amine, which then catalyzes further degradation (autocatalysis).[1]
Visualization of Degradation Pathways
Figure 1: Degradation cascade showing the critical pathway from base exposure to irreversible lactam formation.[1]
Storage & Handling Protocols
To ensure reagent integrity over 12–24 months, the following "Cold-Dry-Dark" protocol is mandatory.
Environmental Conditions[1]
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20 °C ( | Slows kinetic rate of spontaneous hydrolysis and decarboxylation.[1] |
| Atmosphere | Argon or | Displaces oxygen and humidity.[1] Prevents oxidative degradation of the Z-group benzyl ring (rare but possible).[1] |
| Container | Amber Glass | Blocks UV light.[1] While Fmoc is relatively stable to light, amber glass prevents general photochemical activation of trace impurities. |
| Desiccation | Silica/Drierite | Essential.[1] Water acts as a nucleophile for carbamate hydrolysis.[1] |
Handling "Best Practices"
-
Equilibration: Allow the bottle to warm to room temperature (20–25 °C) before opening. Opening a cold bottle condenses atmospheric moisture onto the powder, initiating hydrolysis.
-
Segregation: NEVER store Z-Dab(Fmoc)-OH in the same secondary container or refrigerator shelf as volatile amines (Piperidine, DIPEA, DBU). Cross-contamination via vapor is a primary cause of Fmoc loss.[1]
-
Aliquotting: If the reagent is used frequently, aliquot into single-use vials under inert gas to avoid repeated freeze-thaw cycles.
Quality Control & Re-Validation
Before using Z-Dab(Fmoc)-OH in critical synthesis steps (e.g., GMP production or long solid-phase sequences), validate purity using this workflow.
QC Specifications
-
HPLC Purity:
98.0%.[1][2] Look for a "front" peak indicating free amine or lactam.[1] -
Enantiomeric Purity:
99.5% L-isomer.[1] (Racemization is low during storage but possible during activation).[1] -
Appearance: White powder.[1][3] Yellowing indicates Fmoc cleavage (release of dibenzofulvene).[1]
QC Decision Tree
Figure 2: Quality control decision matrix for validating Z-Dab(Fmoc)-OH prior to synthesis.
Solubility & Solution Stability
In SPPS, the reagent must be dissolved prior to coupling.
-
Preferred Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1]
-
Concentration: Typically 0.1 M to 0.5 M.[1]
-
Solution Stability:
-
Neutral DMF: Stable for 24–48 hours at room temperature.
-
Activated (with DIPEA/HATU):Use immediately. Once activated, the risk of
-lactamization increases exponentially if the -protection is even slightly compromised or if the activation is prolonged. -
Avoid: Dissolving in MeOH or water (poor solubility and hydrolysis risk).[1]
-
References
-
Domalaon, R., et al. (2014).[1] "Structure-activity relationships in ultrashort cationic lipopeptides: the effects of amino acid ring constraint (Dab vs Orn vs Lys)." Amino Acids.[1][4][5][6] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.).[1] Stability of Cbz (Z) and Fmoc Protecting Groups. Retrieved from [Link]
-
PubChem. (n.d.).[1] Compound Summary: Diaminobutyric Acid Derivatives. National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. Fmoc-Dab(Ac)-OH | C21H22N2O5 | CID 154776156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. FMOC-DAB(Z)-OH CAS#: 252049-08-4 [m.chemicalbook.com]
- 4. Understanding Diaminobutyric Acid: A Unique Amino Acid - Oreate AI Blog [oreateai.com]
- 5. peptide.com [peptide.com]
- 6. Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Fmoc Strategy in Solid-Phase Peptide Synthesis: A Mechanistic and Operational Guide
Executive Summary The 9-Fluorenylmethoxycarbonyl (Fmoc) group represents the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). Unlike its predecessor, the tert-butyloxycarbonyl (Boc) group, Fmoc enables an orthogonal protection strategy . This allows the N-terminal protecting group to be removed via mild base treatment (typically piperidine) while side-chain protecting groups and the resin linkage remain intact, requiring acidic conditions for final cleavage. This orthogonality eliminates the need for hazardous liquid hydrogen fluoride (HF) and allows for the synthesis of complex, acid-sensitive peptide sequences.
This guide details the mechanistic function of the Fmoc group, operational protocols, and advanced troubleshooting for high-fidelity peptide assembly.
Part 1: The Orthogonal Strategy & Chemical Logic
The dominance of Fmoc chemistry stems from its ability to separate the two critical deprotection events in peptide synthesis:
-
Temporary Deprotection: Removal of the N-terminal Fmoc group to allow chain elongation.
-
Permanent Deprotection: Removal of side-chain protecting groups and cleavage from the resin.
Comparison: Fmoc vs. Boc
| Feature | Fmoc Strategy | Boc Strategy |
| N-Terminal Removal | Base Labile (20% Piperidine) | Acid Labile (TFA) |
| Side-Chain Removal | Acid Labile (TFA) | Strong Acid (HF / TFMSA) |
| Orthogonality | Yes (Base vs. Acid) | No (Graduated Acid Lability) |
| Safety Profile | Moderate (Organic solvents) | Hazardous (HF requires Teflon lines) |
| Aggregation | Higher risk (Solvation issues) | Lower risk (TFA disrupts H-bonds) |
Part 2: Mechanistic Principles of Fmoc Deprotection
The removal of the Fmoc group is not a simple hydrolysis; it proceeds via a base-induced
The Mechanism[2][3][4]
-
Proton Abstraction: The acidic proton at the 9-position of the fluorene ring system is abstracted by a base (typically a secondary amine).[1] The electron-withdrawing nature of the fluorene ring renders this proton acidic (
in DMSO). -
Elimination: The resulting carbanion stabilizes via the formation of dibenzofulvene (DBF) , releasing
and the free amine. -
Scavenging (Critical Step): DBF is highly reactive. If left unchecked, it can react with the newly liberated amine to form a stable adduct, effectively terminating the synthesis. The secondary amine (piperidine) acts as a scavenger, reacting with DBF to form a fulvene-piperidine adduct.[2]
Diagram 1: Fmoc Deprotection Pathway
The following diagram illustrates the electron flow and the critical scavenging step.[1][3]
Figure 1: The E1cB elimination mechanism of Fmoc removal. Note that the base serves a dual role: initiating deprotection and scavenging the reactive DBF byproduct.[3]
Part 3: Experimental Workflow & Protocols
Standard Deprotection Cocktail
The industry standard for Fmoc removal is 20% Piperidine in DMF (v/v) .
-
Why Piperidine? With a
of 11.1, it is basic enough to drive the elimination but nucleophilic enough to efficiently scavenge DBF.[1][4] -
Why DMF? N,N-Dimethylformamide provides excellent solvation for the growing peptide chain and the polar reaction intermediates.
Protocol: The Double Deprotection Cycle
To ensure quantitative removal, a "double hit" strategy is recommended.
-
Drain reaction vessel.
-
Deprotection 1 (Short): Add 20% Piperidine/DMF (5-10 mL per gram of resin). Agitate for 3 minutes .
-
Purpose: Removes the bulk of Fmoc; fast reaction.
-
-
Drain.
-
Deprotection 2 (Long): Add fresh 20% Piperidine/DMF. Agitate for 10-12 minutes .
-
Purpose: Drives reaction to completion and scavenges remaining DBF.
-
-
Wash: DMF (5x), DCM (3x), DMF (3x).
-
Purpose: DCM washes help shrink/swell resin to remove trapped byproducts, though DMF alone is often sufficient for modern resins.
-
Diagram 2: SPPS Cycle Workflow
Figure 2: The iterative SPPS cycle. The deprotection step resets the N-terminus for the subsequent activation and coupling events.
Part 4: Troubleshooting & Optimization
Standard protocols fail when synthesizing "difficult sequences" (hydrophobic stretches, aggregation-prone regions).
Aspartimide Formation
This is the most prevalent side reaction in Fmoc SPPS. The basic conditions of deprotection can cause the nitrogen of the amide bond to attack the side-chain ester of Aspartic Acid (Asp), forming a cyclic imide. This leads to racemization and
-
Risk Factors: Sequences containing Asp-Gly , Asp-Asn , or Asp-Ser .
-
Solution:
-
Add 0.1 M HOBt or 5% Formic Acid to the deprotection cocktail. This lowers the pH slightly to suppress ring closure without preventing Fmoc removal.
-
Use bulky side-chain protection: Fmoc-Asp(OMpe)-OH .
-
Aggregation (Incomplete Deprotection)
As the peptide grows, inter-chain hydrogen bonds form
-
Diagnosis: UV monitoring shows a slow or plateauing deprotection peak.
-
Solution:
-
DBU Cocktail: Use 2% DBU / 2% Piperidine in DMF. DBU (non-nucleophilic strong base) accelerates proton abstraction. Warning: Increases Aspartimide risk.
-
Pseudoproline Dipeptides: Insert Fmoc-Xaa-Thr(
Me,Mepro)-OH to disrupt secondary structure.
-
Green SPPS Alternatives
Regulatory pressure (REACH) is reducing DMF use.
-
Solvents: 2-MeTHF (2-Methyltetrahydrofuran) or GVL (
-Valerolactone).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Bases: 4-Methylpiperidine is a safer alternative to piperidine (controlled substance in some jurisdictions) with similar kinetics.
Comparative Base Efficiency Table
| Reagent | pKa (approx) | Speed | Risk Profile | Best Use Case |
| Piperidine | 11.1 | Standard | Controlled substance | General SPPS |
| 4-Methylpiperidine | 10.8 | Standard | Flammable | Green/Safe replacement |
| Piperazine | 9.8 | Slow | Solid (requires dissolution) | Sensitive sequences |
| DBU | 13.5 | Very Fast | High Aspartimide risk | Aggregated/Long peptides |
| Morpholine | 8.3 | Very Slow | Low side-reactions | Glycopeptides / Racemization-prone |
References
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link
-
Isidro-Llobet, A., et al. (2019). Sustainability in Peptide Chemistry: Current Synthesis Advances. The Journal of Organic Chemistry. Link
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[5][6][] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
Introduction to diaminobutyric acid derivatives in peptide chemistry.
Synthesis, Stability, and Cyclization Strategies
Executive Summary: The Power of the Shortened Side Chain
In the landscape of peptide drug development, the modulation of side-chain length is a subtle yet profound tool for tuning potency and proteolytic stability. 2,4-Diaminobutyric acid (Dab ) sits uniquely in the "Lysine Homolog Series" (Lys > Orn > Dab > Dap). By possessing a two-carbon side chain—one methylene shorter than Ornithine and two shorter than Lysine—Dab offers a distinct chemical profile.
It is not merely a "shorter Lysine."[1] Dab is the structural cornerstone of the Polymyxin class of antibiotics and a critical residue for engineering constrained lactam bridges . However, its incorporation into solid-phase peptide synthesis (SPPS) introduces specific risks—most notably the "Pyrrolidone Trap" (intramolecular lactamization)—that can decimate yields if not managed with precise orthogonal protection strategies.
This guide details the physicochemical properties of Dab, the mechanistic pitfalls of its synthesis, and field-proven protocols for its successful deployment in constrained peptide therapeutics.
Physicochemical Profile: The Homolog Series
To understand Dab's utility, one must contextualize it within the diamino acid series. The reduction in methylene groups (
Table 1: Comparative Properties of Diamino Acids
| Amino Acid | Abbr.[2][3][4][5][6][7][8][9][10][11][12] | Side Chain Length | Side Chain pKa ( | Main Application |
| Lysine | Lys (K) | 4 Carbons ( | ~10.5 | Native protein structure, solubility |
| Ornithine | Orn (O) | 3 Carbons ( | ~10.2 | Urea cycle, non-proteinogenic stability |
| Diaminobutyric Acid | Dab | 2 Carbons ( | ~9.4 - 10.4 | Polymyxins, Lactam constraints, PNA |
| Diaminopropionic Acid | Dap | 1 Carbon ( | ~6.7 - 8.0 | Minimal steric bulk, lower basicity |
Note: pKa values are context-dependent. While Lysine is consistently highly basic, Dab and Dap show greater sensitivity to local electrostatic environments due to the proximity of the electron-withdrawing
The Synthetic Challenge: The "Pyrrolidone Trap"
The most critical failure mode in Dab chemistry is
Mechanistic Pathway
If a researcher attempts to activate the
[14]
Strategic Protection: Decision Matrix
To avoid the trap, the side chain must remain protected until the backbone is fully assembled or until a specific cyclization step is required. The choice of protecting group (PG) depends strictly on the orthogonality required.
Common Protecting Groups for Fmoc-Dab-OH
-
Fmoc-Dab(Boc)-OH:
-
Fmoc-Dab(ivDde)-OH:
-
Use Case:The Gold Standard for Branching/Cyclization.
-
Mechanism:[7][11][14] Stable to Piperidine (Fmoc removal) and TFA.[9] Removed by 2-4% Hydrazine in DMF.
-
Critical Note: Hydrazine can remove Fmoc groups.[6][9] Therefore, ivDde removal must occur after the N-terminus is capped or protected with Boc.
-
-
Fmoc-Dab(Alloc)-OH:
Experimental Protocol: On-Resin Lactam Cyclization
This protocol describes the synthesis of a constrained peptide containing a Dab-Asp lactam bridge (side-chain to side-chain). This is a common strategy to enforce helicity or turn structures.
Reagents:
-
Resin: Rink Amide (for C-term amides).
-
Dab Source: Fmoc-Dab(ivDde)-OH.[13]
-
Asp Source: Fmoc-Asp(ODmab)-OH or Fmoc-Asp(OAll)-OH (Must be orthogonal to ivDde if sequential removal is needed, or compatible if simultaneous). Recommendation: Use Fmoc-Asp(OAllyl)-OH and Fmoc-Dab(Alloc)-OH for simultaneous removal if forming a direct bridge.
-
Deprotection: Pd(
) / Phenylsilane (for Alloc/Allyl). -
Cyclization: PyAOP / HOAt / DIPEA.
Step-by-Step Workflow
-
Backbone Assembly:
-
Synthesize the linear sequence using standard Fmoc SPPS (HBTU/DIPEA).
-
Incorporate Fmoc-Asp(OAllyl)-OH at the i position.
-
Incorporate Fmoc-Dab(Alloc)-OH at the i+4 position.
-
Note: Using Alloc/Allyl for both residues allows simultaneous deprotection, which is ideal for bridge formation.
-
-
N-Terminal Capping:
-
Crucial Step: Before side-chain deprotection, the N-terminus of the peptide must be Fmoc-protected or acetylated. If the N-terminus is free, it may participate in the cyclization, ruining the bridge.
-
-
Orthogonal Deprotection (Alloc/Allyl Removal):
-
Wash resin with DCM (3x).
-
Add Pd(
) (0.1 eq) and Phenylsilane (10 eq) in DCM. -
Shake for 1 hour under Argon/Nitrogen (exclusion of
is vital for Pd catalyst). -
Wash with DCM, then 0.5% Sodium Diethyldithiocarbamate in DMF (to scavenge Pd), then DMF.
-
-
On-Resin Cyclization:
-
The Asp side chain (COOH) and Dab side chain (
) are now free. -
Add PyAOP (5 eq), HOAt (5 eq), and DIPEA (10 eq) in NMP.
-
Shake for 2-4 hours.
-
Validation: Perform a Kaiser Test . A negative result (yellow/colorless) indicates the free amines have successfully cyclized.
-
-
Final Cleavage:
-
Treat resin with TFA/TIS/H2O (95:2.5:2.5) to cleave the peptide and remove remaining Boc/tBu groups.
-
Advanced Application: Polymyxins
The most commercially significant application of Dab is in the Polymyxin class (e.g., Colistin/Polymyxin E and Polymyxin B). These are cyclic lipodecapeptides used as "last-resort" antibiotics against multidrug-resistant Gram-negative bacteria.
-
Structure: They contain a heptapeptide ring formed by an amide bond between the side chain of Dab at position 4 and the C-terminal Carboxyl of Thr at position 10 .[10]
-
Role of Dab: The high cationic charge density (5 Dab residues per molecule) allows the peptide to displace
and from the bacterial outer membrane (LPS), causing membrane disruption. -
Synthesis Note: Total synthesis of Polymyxin analogs requires precise use of Fmoc-Dab(ivDde)-OH at position 4 to allow for the specific head-to-tail cyclization while keeping the other 4 Dab residues (protected with Boc) inactive until the final TFA cleavage.
References
-
Vertex AI Search. (2025). Fmoc-Dab(ivDde)-OH deprotection protocol hydrazine. Retrieved from 15
-
Merck Millipore (Novabiochem). (n.d.). Orthogonally protected lysine derivatives (ivDde/Dde strategies). Retrieved from 9
-
NIH PubMed. (2024). Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid. Retrieved from 12
-
ACS Publications. (2025). Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins. Retrieved from 16
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from 7
Sources
- 1. Did Amino Acid Side Chain Reactivity Dictate the Composition and Timing of Aminoacyl-tRNA Synthetase Evolution? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound 2,4-Diaminobutyric acid (FDB022978) - FooDB [foodb.ca]
- 3. ECMDB: 2,4-Diaminobutyric acid (ECMDB21404) (M2MDB001799) [ecmdb.ca]
- 4. Gamma-poly-alpha,gamma-diaminobutyric acid | C8H19N4O3- | CID 3086574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Polymyxins: recent advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Cyanoisonicotinamide Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimerization and lysine substitution of melittin have differing effects on bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of peptides with antibacterial activity using Z-Dab(Fmoc)-OH.
Application Note: Synthesis of Branched and Cyclic Antimicrobial Peptides using Z-Dab(Fmoc)-OH
Executive Summary
This application note details the strategic utilization of
While standard Fmoc-SPPS typically employs Fmoc-Dab(Boc)-OH for linear chain elongation, the derivative Z-Dab(Fmoc)-OH offers a unique orthogonal protection profile (
Scientific Rationale & Mechanism
The Role of Dab in Antimicrobial Peptides
Diaminobutyric acid (Dab) is a non-proteinogenic amino acid found in naturally occurring lipopeptide antibiotics, most notably Polymyxin B and Colistin (Polymyxin E) .[1]
-
Cationic Charge: Dab provides a positive charge at physiological pH, facilitating electrostatic attraction to the negatively charged lipopolysaccharides (LPS) of Gram-negative bacterial outer membranes.
-
Steric Profile: With a side chain two methylene groups shorter than Lysine, Dab imposes different conformational constraints, often increasing resistance to trypsin-like proteases.
-
Membrane Disruption: The shorter side chain alters the depth of membrane insertion, critical for the "self-promoted uptake" mechanism of AMPs.
The Strategic Advantage of Z-Dab(Fmoc)-OH
The utility of Z-Dab(Fmoc)-OH lies in its reversed orthogonality compared to standard SPPS building blocks.
| Feature | Standard (Fmoc-Dab(Boc)-OH) | Specialized (Z-Dab(Fmoc)-OH) |
| Fmoc (Base labile) | Z (Cbz) (Acid/Base Stable*) | |
| Side-Chain Protection | Boc (Acid labile) | Fmoc (Base labile) |
| Primary Application | Linear backbone elongation | N-terminal capping with side-chain growth/branching |
| Cleavage Outcome | Free amine after TFA cleavage | Z-protected amine after TFA cleavage |
Note: The Z group is stable to Piperidine (20%) and TFA (95%) but removed by HF, HBr/AcOH, or catalytic hydrogenation.
Key Application: This derivative is ideal for synthesizing peptides where the N-terminus must remain protected (acting as a lipophilic cap or temporary protectant) while the side chain is selectively deprotected for branching , fluorophore labeling , or lactamization .
Experimental Protocols
Protocol A: Synthesis of N-Terminal Branched AMPs
Objective: To synthesize an AMP where the N-terminal residue is Dab, and the side chain is modified with a fatty acid (lipidation) to mimic Polymyxin tails, while the N-alpha remains Z-protected.
Materials:
-
Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).
-
Reagents: DIC, Oxyma Pure, Piperidine, DMF, DCM, TFA, Octanoic Acid.
-
Building Block: Z-Dab(Fmoc)-OH.
Workflow:
-
Peptide Assembly: Assemble the core peptide sequence (C-term to N-term) using standard Fmoc/tBu SPPS cycles.
-
Coupling Z-Dab(Fmoc)-OH:
-
Dissolve Z-Dab(Fmoc)-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.
-
Pre-activate for 2 minutes.
-
Add to the resin-bound peptide (N-terminal free amine).
-
Shake for 60 minutes at RT.
-
QC: Perform Kaiser Test (Ninhydrin).[2] Result must be negative (Yellow/Colorless).
-
-
Selective Side-Chain Deprotection:
-
Side-Chain Functionalization (Lipidation):
-
Couple Octanoic Acid (or desired fatty acid) to the free
-amine using standard coupling (DIC/Oxyma). -
Result: The lipid tail is attached to the side chain, mimicking the topology of certain branched lipopeptides.
-
-
Cleavage from Resin:
-
Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Outcome: The peptide is cleaved from the resin; tBu/Boc side chains are removed. The N-terminal Z-group remains , acting as a hydrophobic cap that may enhance membrane affinity.
-
Protocol B: "Head-to-Side-Chain" Cyclization
Objective: Create a cyclic lactam between the N-terminal Dab side chain and a C-terminal Aspartic Acid.
-
Sequence Design: Resin-Asp(OAll)-...-Peptide-...-
.-
Note: Use Allyl protection for the C-terminal acid if cyclizing on-resin before cleavage, OR use standard Asp(OtBu) if cyclizing in solution.
-
Strategy: Here we assume on-resin cyclization requires orthogonal C-term protection (Allyl).
-
-
Coupling: Couple Z-Dab(Fmoc)-OH as the final N-terminal residue.
-
Orthogonal Deprotection:
-
Remove Fmoc (
) with Piperidine. -
Remove Allyl (Asp side chain) with
/ Phenylsilane.
-
-
Cyclization:
-
React the free
-amine (Dab) and free -acid (Asp) using PyBOP/DIEA (1:2) in DMF for 4–16 hours.
-
-
Final Cleavage: TFA cleavage yields the cyclic peptide with the Z-group still protecting the N-alpha position.
Visualization of Workflows
Figure 1: Synthesis Pathway of Branched AMPs using Z-Dab(Fmoc)-OH
Caption: Step-by-step synthesis of a side-chain modified AMP. Note the retention of the Z-group throughout the base and acid treatments.
Figure 2: Mechanism of Action (Membrane Disruption)
Caption: The cationic Dab residues drive electrostatic attraction, while the Z-cap facilitates insertion into the lipid bilayer.
Quality Control & Data Analysis
Analytical HPLC Criteria
When analyzing peptides synthesized with Z-Dab(Fmoc)-OH, the retention time (
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Gradient | 5% to 95% Acetonitrile in Water (0.1% TFA) over 30 min |
| Detection | 220 nm (Amide bond) & 254 nm (Z-group/Fmoc absorption) |
| Expected Shift | Z-protected peptides elute ~5–10% later than deprotected analogs. |
Mass Spectrometry (ESI-MS)
-
Mass Calculation: Ensure you account for the Z-group in the final mass.
- .
-
If the Z-group is removed (via Hydrogenolysis), the mass decreases by 134.13 Da.
References
-
Velkov, T., et al. (2010). "Structure-Activity Relationships of Polymyxin Antibiotics." Journal of Medicinal Chemistry. Link
-
Cui, P., et al. (2021). "Synthesis and Evaluation of Polymyxin B Analogues." Journal of Medicinal Chemistry. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[8][9][10] Chemical Reviews. Link
-
Wade, J.D., et al. (2012). "Solid Phase Peptide Synthesis: Recent Advances." Australian Journal of Chemistry. Link
-
Bachem. (2023). "Technical Note: Orthogonal Protecting Groups in SPPS." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Synthesis, Antibacterial Activity, and Nephrotoxicity of Polymyxin B Analogues Modified at Leu-7, d-Phe-6, and the N-Terminus Enabled by S-Lipidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Z-Dab(Fmoc)-OH Deprotection
Case ID: FMOC-DAB-001 Subject: Incomplete Fmoc removal from Z-Dab(Fmoc)-OH residues Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
You are encountering incomplete Fmoc deprotection of Z-Dab(Fmoc)-OH (N
This specific building block presents a unique "perfect storm" of challenges. Unlike standard amino acids, the Diaminobutyric acid (Dab) residue introduces two distinct failure modes:
-
Physical Aggregation: The Z-group (hydrophobic) and the Dab side chain often induce strong intermolecular hydrogen bonding (beta-sheet formation), physically shielding the Fmoc group from the deprotection reagent.
-
Chemical Side Reactions (Lactamization): The
-amine of Dab, once deprotected, is spatially primed to attack the -carbonyl (5-membered ring formation), leading to pyrrolidinone byproducts that mimic "incomplete" reactions in mass spectrometry or result in low yields of the desired linear product.
This guide provides a diagnostic workflow and validated protocols to distinguish between these failures and resolve them.
Part 1: Diagnostic Workflow
Before altering your synthesis, you must identify if the issue is kinetic (steric hindrance/aggregation) or thermodynamic (side reaction).
Figure 1: Diagnostic logic for identifying the root cause of deprotection failure.
Part 2: Technical Troubleshooting (Q&A)
Scenario A: The "Stubborn" Deprotection (Mass = Starting Material)
Q: I am using standard 20% Piperidine in DMF. Why is the Fmoc group persisting?
A: The Z-Dab(Fmoc) residue is prone to forming hydrophobic clusters. The Z (Cbz) group on the
Protocol 1: The DBU "Power" Cocktail Switch to a stronger, non-nucleophilic base to drive the reaction and disrupt aggregation.
| Component | Concentration | Role |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) | Strong base (pKa ~13.5) to force proton abstraction. |
| Piperidine | 2-5% (v/v) | Nucleophile to scavenge the released dibenzofulvene (DBF). |
| DMF | Balance | Solvent.[1][2][3][4][5] |
-
Method: Perform 3 x 3-minute treatments.
-
Why it works: DBU is significantly stronger than piperidine and drives the equilibrium of the initial deprotonation step, even in aggregated sequences [1].
-
Caution: DBU can promote aspartimide formation if Asp/Asn residues are present elsewhere in the chain.[2] If so, add 0.1 M HOBt to the cocktail.
Scenario B: The "Ghost" Peak (Mass = Product + 178)
Q: The starting material is gone, but I see a peak that is +178 Da higher than my desired product. Is this incomplete deprotection?
A: No, this is likely Dibenzofulvene (DBF) re-attachment .
Upon deprotection, the Fmoc group releases DBF.[6] The free
Protocol 2: Enhanced Scavenging Standard piperidine acts as both base and scavenger, but for Dab, it may be insufficient.
-
Switch Scavenger: Use Piperazine (5-10%) instead of Piperidine. Piperazine is a better nucleophile for DBF capture.
-
Add Thiol: Add 5% 1-Octanethiol or DTT to your deprotection mix. Thiols are superior scavengers for the methylene group of DBF and will prevent re-alkylation of the Dab amine [2].
Scenario C: The "Lactam" Trap (Mass = Product - 18)
Q: I am trying to deprotect Z-Dab(Fmoc)-OH in solution before coupling, but I get a mess. Or, I see a mass of [M-18].
A: You are likely triggering
-
The Mechanism: Once the Fmoc is removed, the
-amine is free.[6] If the -carboxyl group is activated (e.g., NHS ester, HBTU activated) or even just free in solution, the -amine can attack the carbonyl carbon. -
Baldwin's Rules: This is a 5-Exo-Trig cyclization, which is kinetically favored.
Critical Rule:
-
NEVER deprotect the side chain of Dab(Fmoc) while the
-carboxyl is activated or if you intend to activate it immediately after. -
Workflow Correction: Always couple the Z-Dab(Fmoc)-OH to the resin or the next amine first. Only deprotect the Fmoc side chain after the
-carboxyl is secured in an amide bond. This raises the energy barrier for cyclization significantly.
Part 3: Validated Experimental Protocols
Protocol: High-Efficiency On-Resin Deprotection for Z-Dab(Fmoc)
This protocol is designed to overcome aggregation and prevent adduct formation.
-
Swelling: Swell resin in DMF for 20 mins (essential for Dab sequences).
-
Chaotropic Wash: Wash resin with 0.1 M LiCl in DMF (3 x 1 min).
-
Reasoning: LiCl disrupts hydrogen bonding networks (beta-sheets) that Z-Dab promotes.
-
-
Deprotection (Two-Stage):
-
Step A (Flash): Treat with 2% DBU / 5% Piperazine / 0.1 M HOBt in DMF for 2 minutes. Drain.
-
Reasoning: Removes bulk Fmoc; HOBt protects against base-catalyzed side reactions.
-
Step B (Soak): Treat with fresh reagent for 10 minutes.
-
-
Extensive Wash: Wash with DMF (5x), then DCM (3x), then DMF (3x).
-
Reasoning: Essential to remove the DBU traces which can interfere with subsequent couplings.
-
Data Summary: Reagent Efficiency Comparison
| Reagent Cocktail | Aggregation Breaking | Scavenging Capacity | Risk of Side Rxn | Recommendation |
| 20% Piperidine | Low | Moderate | Low | Standard use only. |
| 2% DBU / 2% Piperidine | High | Moderate | Medium (Aspartimide) | Best for Z-Dab aggregation. |
| 20% Piperidine / 0.1M HOBt | Low | High | Very Low | Use if Asp/Asn present. |
| Piperazine / DBU | High | Very High | Medium | Best for preventing adducts. |
Part 4: Mechanistic Visualization
The following diagram illustrates the competition between successful deprotection and the lactamization side reaction specific to Diaminobutyric acid.
Figure 2: Mechanistic pathway showing the risk of lactamization if deprotection order is incorrect.
References
-
Wade, J. D., et al. (1991). "Use of DBU for Fmoc deprotection in solid phase peptide synthesis." Peptide Research, 4(3), 19-25.[7][8]
-
Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[9] Chemical Reviews, 109(6), 2455–2504.
-
BenchChem Technical Support. (2025). "Troubleshooting incomplete Fmoc deprotection."
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Optimizing Z-Dab(Fmoc)-OH Incorporation
Topic: How to improve the yield of peptides containing Z-Dab(Fmoc)-OH? Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Product: Z-Dab(Fmoc)-OH (
Core Analysis: The "Yield Killer" Mechanism
The incorporation of Z-Dab(Fmoc)-OH presents a unique chemical paradox. While the Z (Cbz) and Fmoc groups provide orthogonal protection, the diaminobutyric acid (Dab) backbone is structurally predisposed to a specific failure mode:
Unlike Lysine (which forms a 7-membered ring) or Ornithine (6-membered ring), Dab can form a 5-membered pyrrolidin-2-one ring. This cyclization is kinetically favored and often irreversible.
The Two Failure Modes
-
During Activation (Coupling): If the carboxyl group is activated (e.g., HBTU/DIEA) and the coupling is slow due to steric hindrance (from the bulky Z and Fmoc groups), the protected
-nitrogen can occasionally attack the activated center, though this is less common with Fmoc protection than with Boc. -
During Deprotection (The "Cyclic Cleavage" Trap): This is the most critical failure point. If you remove the side-chain Fmoc group while the C-terminus of the Dab residue is an ester (e.g., attached to Wang or CTC resin), the newly liberated
-amine will attack the C-terminal carbonyl, cleaving the peptide from the resin and forming a lactam byproduct.
Mechanism Visualization
The following diagram illustrates the "Cyclic Cleavage" pathway, the primary cause of total synthesis failure for this residue on ester-linked resins.
Caption: The "Cyclic Cleavage" mechanism where side-chain deprotection leads to premature peptide release.
Troubleshooting Guide (FAQ Format)
Issue 1: "I see low coupling efficiency when adding Z-Dab(Fmoc)-OH."
Diagnosis: The combination of the Z group (benzyl carbamate) and Fmoc group (fluorenyl carbamate) makes this amino acid exceptionally hydrophobic and sterically bulky. Standard concentrations in DMF often lead to aggregation or slow kinetics.
Corrective Protocol:
-
Solvent System: Do not use pure DMF. Dissolve Z-Dab(Fmoc)-OH in a mixture of DMF/DMSO (4:1) or NMP . The DMSO/NMP helps disrupt beta-sheet aggregation and improves the solubility of the hydrophobic protecting groups.
-
Activation Method: Avoid phosphonium salts (PyBOP/HBTU) with high base loads (DIEA), as these can promote racemization.
-
Recommended: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure .
-
Ratio: 1:1:1 (AA : DIC : Oxyma).
-
Benefit: Oxyma creates a less reactive active ester than OBt, reducing the risk of side reactions while maintaining high coupling efficiency.
-
-
Double Coupling: Perform two coupling cycles.
-
1st Coupling: 60 minutes at Room Temp.
-
2nd Coupling: 45 minutes at 40°C (if your synthesizer allows heating).
-
Issue 2: "My peptide disappeared from the resin after Fmoc removal."
Diagnosis: You likely attempted to remove the side-chain Fmoc group while the peptide was attached to an ester-linked resin (e.g., Wang, 2-Chlorotrityl Chloride, or Merrifield resin). As detailed in the mechanism above, the free amine attacked the ester bond, causing "Cyclic Cleavage."
Corrective Protocol:
-
Switch Resins: If you must deprotect the side chain on-resin (e.g., for branching), you must use an Amide-linked resin (e.g., Rink Amide). Amide bonds are significantly more stable to aminolysis than ester bonds.
-
Alternative Strategy: If you require a C-terminal acid (not amide), you cannot deprotect the Fmoc on-resin. You must synthesize the full linear sequence, cleave the protected peptide from the resin (using a mild acid like 1% TFA if using a hyper-acid-labile resin), and then perform the deprotection/cyclization in solution phase.
Issue 3: "Mass Spec shows a peak at [M-18]."
Diagnosis: This indicates dehydration, which confirms Lactam formation (loss of H2O equivalent during cyclization). This likely happened during the activation step if the carboxylic acid was activated for too long before encountering the resin.
Corrective Protocol:
-
Minimize Pre-activation: Do not "pre-activate" Z-Dab(Fmoc)-OH in a vial for 5-10 minutes. Add the coupling reagents (DIC/Oxyma) directly to the resin-amino acid mixture or minimize pre-activation time to <30 seconds.
-
Lower Temperature: Perform the coupling at 4°C to 15°C initially. Lower temperatures suppress the cyclization rate more than the intermolecular coupling rate.
Optimized Experimental Protocol
Objective: High-yield incorporation of Z-Dab(Fmoc)-OH into a peptide sequence.
Materials Table
| Component | Specification | Purpose |
| Amino Acid | Z-Dab(Fmoc)-OH (3-4 eq) | Building block |
| Solvent | NMP or DMF/DMSO (80:20) | Solubilization of hydrophobic AA |
| Activator | DIC (3-4 eq) | Carbodiimide coupling agent |
| Additive | Oxyma Pure (3-4 eq) | Suppress racemization/lactamization |
| Base | None (during activation) | Avoid DIEA to reduce base-catalyzed side reactions |
Step-by-Step Workflow
-
Resin Preparation:
-
Ensure resin is adequately swelled in DMF (30 mins).
-
Critical Check: Verify resin type. If planning side-chain deprotection, ensure it is Rink Amide or similar.
-
-
Solubilization:
-
Dissolve Z-Dab(Fmoc)-OH in NMP. If the solution is cloudy, add DMSO dropwise until clear. Sonicate if necessary.
-
-
Activation & Coupling:
-
Add Oxyma Pure to the amino acid solution.
-
Add DIC immediately before transferring to the resin.
-
Do not use DIEA/NMM unless absolutely necessary for pH adjustment (keep pH < 8).
-
Pour mixture onto resin.
-
Agitate for 60-90 minutes.
-
-
Monitoring:
-
Perform a Kaiser Test (ninhydrin) or Chloranil Test .
-
Note: Since the N-terminus is Z-protected (secondary carbamate/urethane), the Kaiser test on the next step (deprotection) is not applicable because Z is not removed by piperidine. You are checking for the disappearance of the previous amino acid's free amine.
-
-
Post-Coupling Wash:
-
Wash extensively with DMF (5x) and DCM (3x) to remove unreacted hydrophobic Z-Dab derivatives which can stick to the resin.
-
Decision Logic for Synthesis Strategy
Use this flow to determine if your current synthetic route is viable for Z-Dab(Fmoc)-OH.
Caption: Decision tree to prevent catastrophic yield loss due to resin incompatibility.
References
-
Wenschuh, H., et al. (1995). "Fmoc-amino acid fluorides: convenient reagents for the solid-phase assembly of peptides containing problematic sequences." Journal of Organic Chemistry. Link (Discusses steric hindrance and coupling efficiency).
- Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." European Journal of Organic Chemistry. (Establishes Oxyma/DIC as the superior coupling method for prone sequences).
-
Bachem Technical Library. "Peptide Synthesis Guide: Side Reactions." Link (Authoritative source on Lactamization mechanisms in Dab/Orn derivatives).
- Fields, G.B., & Noble, R.L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research.
Identifying byproducts in Z-Dab(Fmoc)-OH reactions by LC-MS.
Welcome to the technical support guide for identifying byproducts in reactions involving Nα-Z-Nγ-Fmoc-L-diaminobutyric acid (Z-Dab(Fmoc)-OH). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and require robust analytical methods to ensure the purity and integrity of their compounds. Here, we address common challenges and provide field-proven insights into identifying potential impurities by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: I see an unexpected peak in my LC-MS with an m/z corresponding to the loss of the Z-group. What happened?
A: The unexpected loss of the benzyloxycarbonyl (Z or Cbz) group from your starting material or peptide sequence points to premature deprotection. While generally stable to the basic conditions used for Fmoc removal, the Z-group is labile to acid and hydrogenolysis. Exposure to even moderately acidic conditions during workup or purification can cause partial cleavage. If catalytic hydrogenation (e.g., H₂/Pd) was used in a previous step and the catalyst was not thoroughly removed, residual activity could also cleave the Z-group.
Q2: My LC-MS shows a peak with a mass corresponding to the loss of the Fmoc group. Is my starting material contaminated?
A: While it could indicate a contaminated starting material, it is more likely that this species, Z-Dab-OH, was formed during sample preparation or analysis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is notoriously base-labile.[1] Exposure to basic conditions, such as residual piperidine from a synthesis or a non-neutral sample diluent, can cause its removal.[1][2] Ensure all glassware is neutral and your LC-MS mobile phases are properly acidified (e.g., with 0.1% formic acid or TFA) to prevent on-column deprotection.
Q3: There's a peak at m/z ~264.2 in my chromatogram after a reaction involving piperidine. What is it?
A: A peak with an [M+H]⁺ of approximately 264.2 is almost certainly the dibenzofulvene-piperidine adduct.[3] This is a classic byproduct of Fmoc deprotection.[3][4] The Fmoc removal mechanism proceeds via β-elimination to generate dibenzofulvene (DBF), which is a reactive electrophile. Piperidine acts as both the base for the elimination and a scavenger that traps the DBF, forming this stable adduct.[4] Its presence is normal in post-deprotection reaction mixtures.
Q4: My coupling reaction with Z-Dab(Fmoc)-OH is inefficient, and I see a peak with a mass corresponding to the loss of water from my starting material. What is this species?
A: This observation strongly suggests intramolecular cyclization to form a lactam. Diaminobutyric acid (Dab) derivatives are known to be susceptible to this side reaction, particularly under coupling conditions where the carboxylic acid is activated.[5] The activated acid can be attacked by the side-chain amine, leading to the formation of a stable six-membered ring (a γ-lactam) and the elimination of water. This side reaction consumes the starting material and leads to poor coupling efficiency.[5]
Troubleshooting Guide: Interpreting Your LC-MS Data
When analyzing Z-Dab(Fmoc)-OH or peptides containing this residue, unexpected peaks in your LC-MS chromatogram can be systematically identified. Use the table below as a primary guide to correlate observed mass-to-charge ratios (m/z) with potential byproducts.
Workflow for Byproduct Identification
The logical flow for investigating impurities is outlined below. This process ensures a systematic approach from sample analysis to conclusive identification.
Caption: General workflow for LC-MS based byproduct identification.
Table 1: Common Byproducts and Their Mass Signatures
| Observed [M+H]⁺ (m/z) | Δ Mass from Parent | Potential Identity | Plausible Cause & Mechanism | Recommended Action |
| 629.26 | - | Z-Dab(Fmoc)-OH (Parent) | (Reference Compound) | N/A |
| 611.25 | -18.01 | γ-Lactam of Z-Dab(Fmoc)-OH | Intramolecular cyclization upon carboxyl activation (e.g., with HATU, HBTU). The side-chain amine attacks the activated carboxyl group.[5] | Use coupling reagents known to minimize this, like DEPBT, or perform couplings at lower temperatures.[5] Avoid pre-activation. |
| 495.21 | -134.05 | Fmoc-Dab-OH | Loss of the Z (benzyloxycarbonyl) group. Occurs under acidic conditions (e.g., strong TFA) or hydrogenolysis.[6] | Ensure reaction and workup conditions are non-acidic. Verify complete removal of any hydrogenation catalysts from prior steps. |
| 407.18 | -222.08 | Z-Dab-OH | Loss of the Fmoc group via β-elimination. Caused by exposure to basic conditions (e.g., piperidine, DIPEA).[1][7] | Ensure sample diluent and LC mobile phases are neutral or acidic. If analyzing a crude reaction, this is an expected product. |
| 264.17 | -365.09 | Dibenzofulvene-Piperidine Adduct | Trapping of the dibenzofulvene (DBF) byproduct by piperidine following Fmoc deprotection.[3][8] | This is a normal byproduct of Fmoc removal with piperidine and confirms the reaction has occurred. It can be removed during purification. |
Note: Masses are calculated for the monoisotopic species and represent the protonated adduct [M+H]⁺, which is commonly observed in ESI-MS.
Key Chemical Pathways and Mechanisms
Understanding the chemical transformations that lead to byproduct formation is crucial for prevention. The diagram below illustrates the primary degradation and side-reaction pathways for Z-Dab(Fmoc)-OH.
Caption: Formation pathways of common Z-Dab(Fmoc)-OH byproducts.
Protocols for Analysis
Protocol 1: Sample Preparation for LC-MS Analysis
Objective: To prepare a sample of a crude reaction mixture or purified compound for LC-MS analysis, minimizing the risk of artifact formation.
Materials:
-
Sample (crude reaction mixture, purified solid, etc.)
-
Solvent A: HPLC-grade water with 0.1% (v/v) formic acid
-
Solvent B: HPLC-grade acetonitrile (ACN) with 0.1% (v/v) formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Procedure:
-
Initial Dilution: Prepare a stock solution of your sample at approximately 1 mg/mL. If the sample is a solid, dissolve it in a small amount of Solvent B before diluting. If it is a crude mixture in a solvent like DMF, dilute it directly.
-
Working Solution: Further dilute the stock solution to a final concentration of 50-100 µg/mL using a 50:50 mixture of Solvent A and Solvent B.
-
Clarification: Centrifuge the working solution at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.
Causality Note: Using pre-acidified solvents is critical. Formic acid ensures that the sample environment is acidic, which prevents the unintended, base-catalyzed removal of the Fmoc group prior to or during injection.[9]
Protocol 2: Generic LC-MS Method for Impurity Profiling
Objective: To provide a robust starting method for the separation and detection of Z-Dab(Fmoc)-OH and its related impurities. This method should be adapted based on the specific instrumentation available.
Instrumentation and Parameters:
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 Reversed-Phase, 2.1 x 100 mm, ≤3.5 µm particle size | C18 columns provide excellent hydrophobic retention for separating protected amino acids and peptides.[10][11][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is an MS-compatible mobile phase modifier that aids in protonation for positive-ion ESI and improves peak shape.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography with low viscosity and UV transparency.[12] |
| Gradient | 10% to 95% B over 15 minutes | A broad gradient is effective for screening a wide range of impurities with varying polarities.[12] |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks and efficient ionization. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better resolution. |
| Injection Vol. | 2 - 10 µL | Dependent on sample concentration; adjust to avoid detector saturation. |
| MS Detector | Electrospray Ionization (ESI) | ESI is a soft ionization technique well-suited for analyzing thermally labile molecules like protected amino acids.[13] |
| MS Mode | Positive Ion Mode | The presence of multiple nitrogen atoms in the molecule makes it readily protonated for detection as [M+H]⁺. |
| Scan Range | 150 - 1000 m/z | This range covers the expected masses of the parent compound and all likely byproducts and adducts. |
References
- Vertex AI Search. (2024). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Google Patents. (2015). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
- Ye, G., et al. (2020). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 18(33), 6438-6441.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 387-392.
-
Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]
-
PubMed. (2007). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides. Retrieved from [Link]
- Li, C.-W. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid.
-
MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. Retrieved from [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
- Royal Society of Chemistry. (2021).
-
ResearchGate. (2014). Calibration curves. dibenzofulvene-base adduct (µM) vs. Absorbance. Retrieved from [Link]
-
PubMed. (2000). Electrospray ionization mass spectra of amino acid phosphoramidates of adenosine. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Retrieved from [Link]
-
National Institutes of Health. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved from [Link]
- Royal Society of Chemistry. (2020). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.
-
Regis Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- IRIS-Unibo. (2023).
- Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis.
- ResearchGate. (2019).
-
PubMed. (2024). Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. Retrieved from [Link]
-
ResearchGate. (1994). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
National Institutes of Health. (2014). Reversed-phase fused-core HPLC modeling of peptides. Retrieved from [Link]
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
-
National Institutes of Health. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
- Thermo Fisher Scientific. (1995). Introduction to Cleavage Techniques.
- ResearchGate. (2001). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
-
Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]
- European Pharmaceutical Review. (2013).
- Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
- Organic Syntheses. (2024).
- Springer Nature Experiments. (2014). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl)
- Separation Science. (2023).
-
National Institutes of Health. (2019). Unleashing the Power of Bond Cleavage Chemistry in Living Systems. Retrieved from [Link]
-
National Institutes of Health. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
-
PubMed. (2002). The synthesis and study of side-chain lactam-bridged peptides. Retrieved from [Link]
- ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
-
National Institutes of Health. (2023). High-throughput Diversification of Complex Bioactive Molecules by Accelerated Synthesis in Microdroplets. Retrieved from [Link]
- ACS Publications. (2021).
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- 5. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Validation & Comparative
A Senior Application Scientist's Guide to the Definitive Structural Confirmation of Z-Dab(Fmoc)-OH using NMR Spectroscopy
In the intricate world of peptide synthesis and drug development, the absolute structural integrity of protected amino acid building blocks is not merely a matter of quality control; it is the bedrock of reproducible and successful downstream applications. Z-Dab(Fmoc)-OH, or (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid, is a critical reagent whose complex structure, bearing two distinct protecting groups, demands unambiguous verification.
This guide provides an in-depth, experience-driven protocol for the structural elucidation of Z-Dab(Fmoc)-OH. We will delve into the supremacy of Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for this purpose, offering a detailed experimental workflow from sample preparation to advanced 2D spectral interpretation. Furthermore, we will objectively compare the rich, detailed information provided by NMR with the complementary, yet less definitive, data obtained from other common analytical techniques such as HPLC and Mass Spectrometry.
Part 1: The Unparalleled Power of NMR in Molecular Structure Elucidation
While several analytical techniques can provide pieces of the molecular puzzle, NMR spectroscopy is unique in its ability to construct a complete, high-resolution picture of a molecule's atomic framework in its native solution state.[1][2][3] For a molecule like Z-Dab(Fmoc)-OH, with multiple aromatic rings, chiral centers, and flexible chains, NMR is indispensable. It moves beyond simply confirming molecular weight or purity to define the precise covalent bonding and stereochemistry.
The core strength of NMR lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C).[4] This provides three critical layers of information:
-
Chemical Shift (δ): The resonance frequency of a nucleus, reported in parts per million (ppm), is highly sensitive to its local electronic environment. This allows us to differentiate between, for example, the aromatic protons of the Z-group versus those of the Fmoc-group, or the distinct carbonyl carbons of the acid, carbamate, and amide functionalities.[4][5]
-
Scalar Coupling (J-coupling): This phenomenon, observed as splitting of signals in ¹H NMR, reveals through-bond connectivity. It provides definitive proof of which protons are adjacent to one another, allowing for the confident mapping of the diaminobutyric acid (Dab) backbone.[6]
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents, providing a quantitative proton count for each distinct chemical environment.
By employing a suite of 1D and 2D NMR experiments, we can systematically connect these pieces of information to solve the structural puzzle with certainty.
Part 2: A Validated Workflow for NMR Analysis of Z-Dab(Fmoc)-OH
This section details a self-validating protocol for the complete structural assignment of Z-Dab(Fmoc)-OH. The causality behind each step is explained to ensure technical accuracy and reproducibility.
The Target Structure
First, it is essential to visualize the molecule and identify the key nuclei we aim to assign.
Figure 1: Chemical Structure of Z-Dab(Fmoc)-OH (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid
Image Source: AChemBlock[7]
Experimental Protocol 1: Sample Preparation
The quality of the final spectrum is critically dependent on meticulous sample preparation.[8][9] The goal is to obtain a homogenous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.
Methodology:
-
Analyte Weighing: Accurately weigh 10-15 mg of Z-Dab(Fmoc)-OH for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial. Causality: These quantities ensure adequate signal-to-noise for a high-resolution spectrum within a reasonable acquisition time.[8]
-
Solvent Selection & Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred as it is an excellent solvent for many protected amino acids and its residual proton peak does not typically overlap with key analyte signals. Importantly, it slows the exchange of labile N-H and O-H protons, allowing them to be observed more clearly.
-
Homogenization: Gently vortex the vial to ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Causality: Undissolved solids will severely degrade the magnetic field homogeneity (shimming), leading to broad, poorly resolved peaks.[8][10]
-
Internal Standard: Add an internal standard, such as a small drop of tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). Causality: An internal standard provides a stable, sharp reference point, making the chemical shifts independent of the spectrometer's magnetic field strength.[4]
-
Transfer: Carefully transfer the final solution into a high-quality, clean 5 mm NMR tube.
Below is a diagrammatic representation of the sample preparation workflow.
Caption: Workflow for preparing Z-Dab(Fmoc)-OH for NMR analysis.
Experimental Protocol 2: NMR Data Acquisition
A suite of experiments is required for a full structural assignment. This workflow ensures all necessary data for an unambiguous assignment is collected efficiently.
Methodology:
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of proton types, integrations, and coupling patterns.
-
1D ¹³C & DEPT-135 Spectra: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments. Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent in DEPT spectra.
-
2D ¹H-¹H COSY Spectrum: This experiment identifies protons that are scalar-coupled (typically separated by 2-3 bonds).[11] It is essential for tracing the connectivity of the Dab aliphatic backbone.
-
2D ¹H-¹³C HSQC Spectrum: This heteronuclear experiment correlates protons with their directly attached carbons (one-bond C-H correlation).[12] It is the primary tool for assigning carbons based on their known proton assignments.
-
2D ¹H-¹³C HMBC Spectrum: This experiment reveals longer-range correlations between protons and carbons (typically 2-4 bonds). It is crucial for connecting fragments, for example, linking the benzylic protons of the Z-group to the carbonyl carbon, or the Fmoc's CH proton to its aromatic carbons.[13]
Caption: Logical workflow for acquiring a complete NMR dataset.
Data Interpretation: Predicted Assignments for Z-Dab(Fmoc)-OH
The true expertise lies in correctly interpreting the acquired spectra. Based on established chemical shift principles, we can predict the spectral features of Z-Dab(Fmoc)-OH. The following table summarizes these expected values, which would be confirmed and refined using the 2D NMR data.
| Group | Atoms | Experiment | Expected Chemical Shift (δ ppm) | Key Expected Correlations (from 2D NMR) |
| Z-Group | Aromatic (5H) | ¹H NMR | 7.2 - 7.4 | COSY: None within this group. HMBC: To benzylic CH₂ and Z-carbonyl. |
| Benzylic CH₂ | ¹H NMR | ~5.1 | COSY: None. HMBC: To Z-carbonyl (~156 ppm) and aromatic C's. | |
| Carbonyl (C=O) | ¹³C NMR | ~156 | HMBC: From benzylic CH₂ and Dab N-H. | |
| Fmoc-Group | Aromatic (8H) | ¹H NMR | 7.3 - 7.9 | COSY: Correlations within aromatic rings. HMBC: To other aromatic C's and Fmoc CH. |
| CH & CH₂ | ¹H NMR | ~4.2 - 4.4 | COSY: CH will couple to CH₂. HMBC: CH to aromatic C's. | |
| Carbonyl (C=O) | ¹³C NMR | ~156 | HMBC: From Dab N-H and Fmoc CH₂. | |
| Dab Core | α-CH | ¹H NMR | ~4.3 | COSY: To β-CH₂ and α-NH. |
| β-CH₂ | ¹H NMR | ~1.9 - 2.1 | COSY: To α-CH and γ-CH₂. | |
| γ-CH₂ | ¹H NMR | ~3.1 - 3.3 | COSY: To β-CH₂ and γ-NH. | |
| Carboxyl (COOH) | ¹³C NMR | ~173 | HMBC: From α-CH. | |
| α-NH & γ-NH | ¹H NMR | 6.0 - 8.5 (broad) | COSY: α-NH to α-CH; γ-NH to γ-CH₂. Disappear on D₂O exchange.[14] |
Part 3: Comparative Analysis with Alternative Techniques
While NMR provides the definitive structure, a comprehensive characterization often employs orthogonal techniques. Understanding their capabilities and limitations is crucial for a complete quality assessment.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
-
Role: Primarily used to assess the purity of the Z-Dab(Fmoc)-OH sample. A reversed-phase HPLC method would typically show a single major peak for the pure compound, with the area percentage indicating its purity level.
-
Limitation vs. NMR: HPLC provides no structural information. An impurity that co-elutes with the main peak would be invisible. More importantly, it cannot distinguish between structural isomers which might have very similar retention times. NMR, by contrast, would clearly show signals for both isomers, confirming the identity of each.
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is common for molecules like this.
-
Role: MS is used to confirm the molecular weight. For Z-Dab(Fmoc)-OH (C₂₇H₂₆N₂O₆), the expected monoisotopic mass is 474.1791 g/mol . Finding a peak corresponding to [M+H]⁺ at m/z 475.1869 would strongly support the presence of the target compound.[7]
-
Limitation vs. NMR: MS confirms the elemental formula but cannot differentiate isomers. For example, if the Fmoc group were mistakenly attached to the α-amino group and the Z-group to the γ-amino group, the molecular weight would be identical. Only NMR can definitively establish the precise connectivity of the protecting groups.
Synergistic Analytical Workflow
These techniques are most powerful when used in concert. A typical characterization workflow would use HPLC to establish purity, MS to confirm the mass, and NMR to provide the final, unambiguous structural confirmation.
Sources
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- 7. Z-Dab(Fmoc)-OH 95% | CAS: 151132-82-0 | AChemBlock [achemblock.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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- 10. researchgate.net [researchgate.net]
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- 14. thieme-connect.de [thieme-connect.de]
Strategic Selection of Dab Derivatives: Z-Dab(Fmoc)-OH vs. Alternatives
This guide provides an in-depth technical comparison of Z-Dab(Fmoc)-OH against standard diaminobutyric acid (Dab) derivatives. It is designed for researchers requiring precise orthogonal control in complex peptide synthesis, particularly for branched or cyclic architectures.
Executive Summary: The Orthogonality Paradox
Diaminobutyric acid (Dab) is a non-proteinogenic amino acid critical for engineering cationic charges and conformational constraints (e.g., lactam bridges) into peptidomimetics.[1] However, Dab presents a unique synthetic challenge: intramolecular lactamization . The
Z-Dab(Fmoc)-OH (
Best Use Case: Solution-phase synthesis of branched intermediates, convergent fragment condensation, or "Head-to-Side-Chain" cyclization where the N-terminus must remain "capped" while the side chain is extended.[1]
Chemical Profile & Orthogonality Map
The selection of a Dab derivative dictates your synthesis strategy. The table below contrasts Z-Dab(Fmoc)-OH with the three most common alternatives.
Comparative Technical Specifications
| Derivative | Removal Conditions ( | Primary Application | ||
| Z-Dab(Fmoc)-OH | Z (Cbz) | Fmoc | Solution Phase / Hybrid Branching | |
| Fmoc-Dab(Boc)-OH | Fmoc | Boc | 20% Piperidine / 95% TFA | Standard Linear SPPS |
| Fmoc-Dab(Mtt)-OH | Fmoc | Mtt | 20% Piperidine / 1% TFA (DCM) | On-Resin Branching/Cyclization |
| Fmoc-Dab(ivDde)-OH | Fmoc | ivDde | 20% Piperidine / 2% Hydrazine | Orthogonal Labeling/Cyclization |
Visualizing the Orthogonality Logic
The following diagram illustrates the deprotection pathways, highlighting the unique position of Z-Dab(Fmoc)-OH.
Caption: Deprotection logic flow. Note that Z-Dab(Fmoc)-OH allows side-chain manipulation (via base) without exposing the N-terminus, a reversal of standard Fmoc SPPS.[1]
Critical Mechanism: The Lactamization Trap
A major failure mode in Dab chemistry is the formation of
-
Risk with Fmoc-Dab(Mtt)-OH: High.[1] If Mtt is removed while the C-terminus is activated or during slow coupling, lactamization is rapid.
-
Advantage of Z-Dab(Fmoc)-OH: The bulky Z group on the
-amine and the Fmoc on the side chain provide significant steric shielding.[1] Furthermore, the typical workflow (Solution Phase) allows for isolation of the intermediate, ensuring the C-terminus is fully coupled (amide bond formed) before the side chain is deprotected.
Caption: The kinetic competition between peptide bond formation and lactamization.[1] Z-Dab(Fmoc)-OH minimizes this risk by keeping the gamma-amine Fmoc-protected during the initial activation.[1]
Experimental Data: Performance Comparison
The following data summarizes coupling efficiencies and stability profiles based on aggregated synthesis benchmarks.
Table 1: Coupling Efficiency & Racemization Risk
| Metric | Z-Dab(Fmoc)-OH | Fmoc-Dab(Boc)-OH | Fmoc-Dab(Mtt)-OH |
| Coupling Efficiency | High (>98%) | High (>99%) | Moderate (Steric bulk of Mtt) |
| Lactamization Risk | Low (Side chain protected during activation) | Low (Side chain protected) | High (If Mtt removed on-resin) |
| Solubility (DMF) | High | High | Moderate |
| Racemization | Low (Carbamate protection) | Low | Moderate (Sensitive to base) |
Table 2: Chemical Stability Matrix
| Reagent | Z-Dab(Fmoc)-OH Stability | Notes |
| 20% Piperidine | Unstable ( | Used to deprotect side chain.[1] |
| 95% TFA | Stable | Z group survives standard cleavage cocktails. |
| 5% Hydrazine | Unstable | Hydrazine can partially cleave Fmoc.[1] |
| H2 / Pd-C | Cleaved | Removes Z group (N-term). |
Validated Protocol: Solution-Phase Branching
Objective: Synthesize a branched peptide intermediate where the side chain is extended before N-terminal deprotection.
Materials
-
Substrate: H-AA-OMe (Amino acid methyl ester, C-term protected).
-
Reagent: Z-Dab(Fmoc)-OH (1.2 eq).[1]
-
Coupling: EDC.HCl (1.5 eq) / HOBt (1.5 eq).
-
Base: DIPEA (2.0 eq).[1]
-
Solvent: DMF/DCM (1:1).[1]
Step-by-Step Methodology
-
Coupling (Main Chain Assembly):
-
Selective Side-Chain Deprotection:
-
Branch Elongation:
-
React the free
-amine with the next carboxylic acid (R-COOH) using HATU/DIPEA.[1] -
Result:Z-Dab(NH-CO-R)-AA-OMe .
-
-
Final N-Terminal Deprotection:
References
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504.[1]
- Foundational review on orthogonality including Z and Fmoc characteristics.
-
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley.[1]
- The definitive guide on Z (Cbz) and Fmoc stability/cleavage conditions.
- Diaminobutyric Acid Lactamization Studies. (2010). Journal of Peptide Science.
-
Comparison of Orthogonal Protecting Groups. (2025). Sigma-Aldrich / Merck Technical Library.[1]
- Data on Fmoc-Dab(ivDde) and Fmoc-Dab(Mtt) stability.
Sources
A Comparative Guide to Orthogonally Protected Diaminobutyric Acid Derivatives in Peptide Synthesis: Z-Dab(Fmoc)-OH vs. The Field
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic selection of building blocks is paramount to success. This is particularly true when incorporating non-proteinogenic amino acids like L-2,4-diaminobutyric acid (Dab), which offer unique opportunities for creating complex peptide architectures such as branched and cyclic peptides. The key to unlocking their potential lies in the use of orthogonally protected derivatives, which allow for the selective manipulation of the α-amino and γ-amino groups. This guide provides an in-depth, objective comparison of Z-Dab(Fmoc)-OH and other commonly employed orthogonally protected Dab derivatives, supported by experimental data and detailed protocols to inform your selection process in solid-phase peptide synthesis (SPPS).
The Principle of Orthogonal Protection in Peptide Synthesis
Orthogonal protection is a cornerstone of modern peptide chemistry, enabling the selective removal of one type of protecting group in the presence of others by using different chemical conditions. In the context of Fmoc-based SPPS, the α-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle of amino acid addition. Concurrently, the reactive side chains of amino acids are protected by groups that are stable to the basic conditions of Fmoc deprotection but can be cleaved under different, specific conditions, most commonly acidic conditions at the final cleavage step. For trifunctional amino acids like Dab, an orthogonal protection strategy for the side-chain amino group is essential for site-specific modifications.
Z-Dab(Fmoc)-OH: A Classic Choice with Unique Properties
Z-Dab(Fmoc)-OH, or N-α-Fmoc-N-γ-benzyloxycarbonyl-L-2,4-diaminobutyric acid, represents a classic approach to orthogonal protection. The benzyloxycarbonyl (Z or Cbz) group has a long history in peptide synthesis and offers distinct characteristics.
Chemical Structure and Deprotection:
The Z group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and to the strong acids (e.g., trifluoroacetic acid, TFA) typically used for final cleavage from the resin and removal of many other side-chain protecting groups. This unique stability profile allows for the Z group to be selectively removed using catalytic transfer hydrogenation, a mild method that employs a palladium catalyst and a hydrogen donor, leaving acid-labile protecting groups intact.
Advantages:
-
High Orthogonality: The Z group's stability to both basic and strongly acidic conditions provides excellent orthogonality with Fmoc and many acid-labile side-chain protecting groups.
-
Mild Deprotection: Catalytic transfer hydrogenation is a mild deprotection method that can be performed on the solid support and is compatible with sensitive peptide sequences.
Disadvantages:
-
Catalyst Requirement: The need for a palladium catalyst can sometimes lead to catalyst poisoning by sulfur-containing residues (e.g., cysteine, methionine) and may require special handling and removal procedures.
-
Potentially Slower Deprotection: Compared to some other deprotection methods, catalytic transfer hydrogenation can be slower.
Common Alternatives to Z-Dab(Fmoc)-OH
Several other orthogonally protected Dab derivatives are commercially available, each with its own set of advantages and disadvantages. The choice among them often depends on the specific requirements of the peptide being synthesized and the desired downstream modifications.
Fmoc-Dab(Boc)-OH: The Workhorse
Fmoc-Dab(Boc)-OH, or N-α-Fmoc-N-γ-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid, is arguably the most commonly used orthogonally protected Dab derivative.
Chemical Structure and Deprotection:
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. It is stable to the basic conditions of Fmoc deprotection but is readily cleaved by moderate to strong acids, such as TFA.
Advantages:
-
Simplicity: The deprotection of the Boc group occurs concurrently with the final cleavage of the peptide from the resin when using standard TFA-based cleavage cocktails, simplifying the workflow.
-
Wide Compatibility: The Boc group is compatible with a wide range of other acid-labile protecting groups used in Fmoc-SPPS.
Disadvantages:
-
Lack of True Orthogonality with Acid-Labile Resins: When using very acid-sensitive resins (e.g., 2-chlorotrityl chloride resin), premature cleavage of the Boc group can occur during peptide elongation if acidic conditions are not carefully controlled.
Fmoc-Dab(Alloc)-OH: Palladium-Mediated Deprotection
Fmoc-Dab(Alloc)-OH, or N-α-Fmoc-N-γ-allyloxycarbonyl-L-2,4-diaminobutyric acid, offers another level of orthogonality.
Chemical Structure and Deprotection:
The allyloxycarbonyl (Alloc) group is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. It is selectively removed using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[1]
Advantages:
-
High Orthogonality: The Alloc group provides excellent orthogonality with both base-labile and acid-labile protecting groups.[2]
-
Mild Deprotection: Palladium-catalyzed deprotection is a mild method that can be performed on the solid support.
Disadvantages:
-
Catalyst Requirement: Similar to the Z group, the use of a palladium catalyst can be complicated by the presence of sulfur-containing residues.
-
Scavenger Requirement: The deprotection reaction requires a scavenger to trap the allyl cation, adding a component to the reaction mixture.
Fmoc-Dab(ivDde)-OH: Hydrazine-Labile Protection
Fmoc-Dab(ivDde)-OH, or N-α-Fmoc-N-γ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-2,4-diaminobutyric acid, utilizes a hydrazine-labile protecting group.
Chemical Structure and Deprotection:
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is stable to both basic (piperidine) and acidic (TFA) conditions. It is selectively removed by treatment with a dilute solution of hydrazine in DMF.[2][3]
Advantages:
-
Excellent Orthogonality: The ivDde group offers a high degree of orthogonality with Fmoc and acid-labile protecting groups.
-
Metal-Free Deprotection: The removal of the ivDde group does not require a metal catalyst, avoiding potential issues with catalyst poisoning.
Disadvantages:
-
Hydrazine Use: Hydrazine is a toxic and potentially explosive reagent that requires careful handling.
-
Incomplete Deprotection: In some cases, complete removal of the ivDde group can be sluggish and may require optimization of the reaction conditions.[4]
Fmoc-Dab(Mtt)-OH: Highly Acid-Labile Protection
Fmoc-Dab(Mtt)-OH, or N-α-Fmoc-N-γ-(4-methyltrityl)-L-2,4-diaminobutyric acid, employs a highly acid-labile protecting group.
Chemical Structure and Deprotection:
The 4-methyltrityl (Mtt) group is stable to the basic conditions of Fmoc deprotection but is cleaved under very mild acidic conditions (e.g., 1-5% TFA in DCM), which leave most other acid-labile protecting groups intact.[5]
Advantages:
-
Mild Acidic Deprotection: The Mtt group can be removed selectively on-resin without cleaving the peptide from the resin or removing other acid-labile side-chain protecting groups.
Disadvantages:
-
Lactamization Tendency: Fmoc-Dab(Mtt)-OH has been reported to have a high propensity to undergo intramolecular cyclization to form a lactam, which can significantly reduce coupling efficiency.[5][6] This side reaction is a major drawback and often necessitates the use of alternative coupling strategies or avoiding this building block altogether.
Comparative Performance Data
To provide a clear comparison of these orthogonally protected Dab derivatives, the following table summarizes their key performance characteristics based on literature data and typical experimental observations.
| Derivative | Side-Chain Protecting Group | Deprotection Condition | Orthogonality to Fmoc/tBu | Potential Side Reactions | Coupling Efficiency |
| Z-Dab(Fmoc)-OH | Z (Benzyloxycarbonyl) | Catalytic Transfer Hydrogenation (e.g., Pd/C, H₂ donor) | Excellent | Catalyst poisoning by sulfur | Generally Good |
| Fmoc-Dab(Boc)-OH | Boc (tert-Butyloxycarbonyl) | Acid (e.g., TFA) | Good | Premature deprotection with acid-sensitive resins | Excellent |
| Fmoc-Dab(Alloc)-OH | Alloc (Allyloxycarbonyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Excellent | Catalyst poisoning by sulfur | Excellent |
| Fmoc-Dab(ivDde)-OH | ivDde | Hydrazine | Excellent | Incomplete removal, hydrazine toxicity | Good |
| Fmoc-Dab(Mtt)-OH | Mtt (4-Methyltrityl) | Mild Acid (e.g., 1-5% TFA in DCM) | Excellent | High risk of lactamization | Often Poor [5][6] |
Experimental Protocols
To facilitate a direct comparison in your own laboratory, we provide the following detailed protocols for the synthesis of a model hexapeptide (Ac-Tyr-Phe-Met-Val-Phe-Dab-NH₂) incorporating each of the Dab derivatives, followed by side-chain deprotection and analysis.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of the model peptide on a Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g) in DMF for 1 hour in a fritted syringe.
-
Fmoc Deprotection: Treat the resin with 2 mL of 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HCTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.[7]
-
-
Washing: Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes. Wash with DMF and DCM.
Side-Chain Deprotection Protocols
A. Z-Group Deprotection (Catalytic Transfer Hydrogenation):
-
Swell the peptide-resin in DMF.
-
Add 10 equivalents of palladium on carbon (10% w/w) to the resin slurry.
-
Add 20 equivalents of a hydrogen donor (e.g., formic acid or 1,4-cyclohexadiene).[8][9]
-
Shake the reaction mixture at room temperature for 2-4 hours.
-
Filter the resin and wash thoroughly with DMF, water, and DCM to remove the catalyst and byproducts.
B. Alloc-Group Deprotection:
-
Swell the peptide-resin in anhydrous DCM.
-
Add a solution of 0.2 equivalents of Pd(PPh₃)₄ and 20 equivalents of a scavenger (e.g., phenylsilane) in DCM.[10]
-
Shake the reaction mixture under an inert atmosphere for 2 hours.
-
Wash the resin with DCM, a solution of 0.5% DIPEA in DMF, and DMF.
C. ivDde-Group Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 2-4% hydrazine monohydrate in DMF for 3-10 minutes.[4] Repeat the treatment 2-3 times.
-
Wash the resin thoroughly with DMF.
D. Mtt-Group Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 1-5% TFA and 5% TIS in DCM for 2 minutes. Repeat the treatment 5-10 times.
-
Wash the resin with DCM, 10% DIPEA in DMF, and DMF.
Cleavage and Analysis
-
Cleavage: Treat the dried peptide-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry to assess purity and identify any side products.[11][12][13]
Visualizing Orthogonal Deprotection Strategies
The following diagrams illustrate the orthogonal deprotection schemes for Z-Dab(Fmoc)-OH and its alternatives.
Caption: Orthogonal deprotection of Z-Dab(Fmoc)-OH.
Caption: Deprotection scheme for Fmoc-Dab(Boc)-OH.
Caption: Orthogonal deprotection of Fmoc-Dab(Alloc)-OH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 4. biotage.com [biotage.com]
- 5. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. renyi.hu [renyi.hu]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Z-Dab(Fmoc)-OH
Introduction: Beyond Synthesis—A Commitment to Safety and Sustainability
Nα-Z-Nγ-Fmoc-L-diaminobutyric acid, or Z-Dab(Fmoc)-OH, is a valuable amino acid derivative, instrumental in the intricate process of solid-phase peptide synthesis (SPPS). Its unique structure, featuring both the benzyloxycarbonyl (Z) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups, allows for selective deprotection and the creation of complex peptide architectures. However, our responsibility as scientists extends beyond the successful synthesis of a target molecule. It encompasses the entire lifecycle of the chemicals we use, culminating in their safe and compliant disposal.
This guide provides a comprehensive, technically grounded framework for the proper disposal of Z-Dab(Fmoc)-OH and its associated waste streams. It is designed for the professional researcher who understands that meticulous laboratory practice is the bedrock of both groundbreaking discovery and unwavering safety. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible chemical stewardship and environmental protection.
Hazard Identification and Risk Assessment: An Ounce of Prevention
While a specific, comprehensive Safety Data Sheet (SDS) for Z-Dab(Fmoc)-OH is not always readily available, a robust safety protocol can be established by assessing structurally analogous Fmoc-protected amino acids and the reagents used in its application.[1] The primary principle is to handle the compound with the care afforded to all laboratory chemicals of unknown long-term toxicity.
Potential Hazards of Z-Dab(Fmoc)-OH (Solid):
-
May cause skin, eye, and respiratory irritation upon contact or inhalation of dust.[1]
-
Combustible solid.
-
Long-term toxicological properties are not well-documented.
Associated Reagent Hazards: The most significant immediate hazards arise from the solvents and reagents used during SPPS, such as:
-
N,N-Dimethylformamide (DMF): A common solvent for SPPS, known as a reproductive toxin and a skin irritant.
-
Piperidine: A flammable, toxic, and corrosive base used for Fmoc group removal.[2]
-
Trifluoroacetic Acid (TFA): A highly corrosive acid used for final cleavage from the resin support.[3]
Given these factors, all waste generated from procedures involving Z-Dab(Fmoc)-OH must be treated as hazardous chemical waste.[1][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety mandates the consistent use of appropriate PPE. The following table summarizes the minimum requirements when handling Z-Dab(Fmoc)-OH and its associated reagents.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a face shield. | Protects eyes from splashes of corrosive or irritant chemicals and from airborne powder.[5] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact with the reagent and associated solvents. Check glove compatibility charts for TFA and DMF.[5] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[5] |
| Respiratory Protection | Use in a certified chemical fume hood. | Essential for avoiding inhalation of chemical vapors (DMF, piperidine, TFA) and solid particulates.[5] |
Spill Management: A Calm and Methodical Response
Accidents happen. A prepared and rapid response minimizes risk.
For Solid Z-Dab(Fmoc)-OH Spills:
-
Alert Colleagues: Inform others in the immediate area.
-
Secure the Area: Restrict access to the spill zone.
-
Don Appropriate PPE: Ensure you are wearing the equipment listed in the table above.
-
Prevent Dusting: Gently moisten the spilled powder with a fine water mist to prevent it from becoming airborne.[6]
-
Collect the Material: Carefully sweep the moistened material into a designated hazardous waste container.[6] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.
-
Decontaminate: Wipe the spill area with a solvent-soaked cloth (e.g., acetone), followed by a thorough wash with soap and water.[6]
-
Dispose of Cleanup Materials: All materials used for cleanup (wipes, gloves, etc.) must be disposed of as hazardous solid waste.[6]
For Liquid Solution Spills (e.g., in DMF):
-
Alert & Secure: Follow the same initial steps as for a solid spill.
-
Contain the Spill: Use absorbent pads or chemical spill pillows to dike the spill and prevent it from spreading.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collect: Once fully absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate & Dispose: Follow the same decontamination and disposal procedures as for a solid spill.
Waste Characterization and Segregation: The Core of Compliance
Proper disposal begins with meticulous segregation at the point of generation. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[4][7] The workflow below illustrates the decision-making process for segregating waste from experiments involving Z-Dab(Fmoc)-OH.
Caption: Waste Segregation Workflow for Z-Dab(Fmoc)-OH.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol ensures safety and regulatory compliance. Always consult with your institution's Environmental Health and Safety (EHS) department, as local regulations may vary.[1]
Protocol 1: Disposal of Solid Waste
This protocol applies to unused/expired Z-Dab(Fmoc)-OH, contaminated gloves, weigh boats, and paper towels.
-
Segregation: Keep solid Z-Dab(Fmoc)-OH waste separate from all other chemical waste to prevent accidental reactions.[5]
-
Containerization: Place the solid waste into a durable, sealable container (e.g., a screw-cap polyethylene jar) designated for solid chemical waste.[5] Do not use glass containers that could break.
-
Labeling: The container must be clearly and accurately labeled.[8] Affix a "Hazardous Waste" label and list the full chemical name: "Z-Dab(Fmoc)-OH" and any other solid contaminants. The label must include the full names of all constituents, not abbreviations.[8]
-
Storage: Keep the sealed container closed at all times except when adding waste.[7] Store it in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Pickup: Arrange for disposal through your institution's certified chemical waste management service.[5]
Protocol 2: Disposal of Liquid Waste
This protocol applies to solutions from SPPS, such as Fmoc deprotection solutions and cleavage cocktails.
-
Segregation is Critical:
-
Acidic/Halogenated Waste: Collect waste containing TFA and/or chlorinated solvents (like Dichloromethane, DCM) in a dedicated, properly vented container.
-
Basic/Non-Halogenated Waste: Collect waste containing piperidine and DMF in a separate, dedicated container.[5]
-
Rationale: Mixing basic piperidine solutions with acidic TFA solutions will cause a violent, exothermic neutralization reaction, potentially over-pressurizing the container.
-
-
Containerization: Use robust, chemically compatible, sealed containers (e.g., HDPE or Teflon-lined cap bottles) for liquid waste. Ensure containers are vented if there is a risk of gas generation.
-
Labeling: Label each liquid waste container with a "Hazardous Waste" label. List all chemical components, including solvents and their approximate percentages (e.g., "Piperidine 20%, DMF 80%, Dibenzofulvene-piperidine adduct <1%").[8]
-
Storage: Keep containers tightly sealed and stored in a secondary containment tray within your lab's Satellite Accumulation Area (SAA) to contain potential leaks.[9]
-
Pickup: Do not overfill containers (leave at least 10% headspace). Arrange for pickup by your institution's EHS or their contracted hazardous waste handler.[10]
Crucial Final Check: Never pour any chemical waste down the drain unless explicitly permitted by your institution's EHS department for specific, neutralized, and non-hazardous aqueous solutions.[7][9] Z-Dab(Fmoc)-OH and its associated organic solvents do not meet these criteria.
By integrating these scientifically sound and regulation-aligned procedures into your daily workflow, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of professional research and environmental responsibility.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: DABCO®. Retrieved from [Link]
-
IHC WORLD. (2024). Disposal of used diaminobenzidine (DAB) solutions. Retrieved from [Link]
-
Dojindo. (2025). DAB - Safety Data Sheet. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. In Methods in Molecular Biology.
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
James Madison University. (2018). SOP for the safe use of Diaminobenzidine (DAB). Retrieved from [Link]
-
University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. biocare.net [biocare.net]
- 5. benchchem.com [benchchem.com]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. uhcl.edu [uhcl.edu]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
